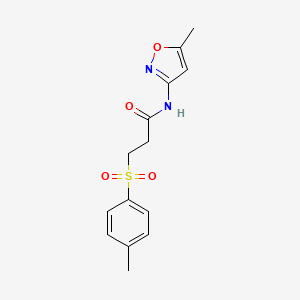

N-(5-methylisoxazol-3-yl)-3-tosylpropanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

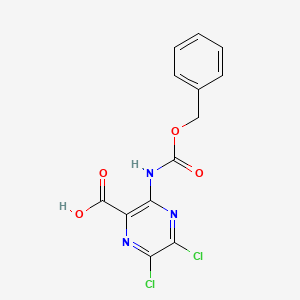

“N-(5-methylisoxazol-3-yl)-3-tosylpropanamide” is a compound that likely contains an isoxazole ring, which is a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom . The isoxazole ring is substituted with a methyl group at the 5-position . The compound also likely contains a tosyl group and a propanamide group, although the exact structure isn’t clear from the name alone .

Synthesis Analysis

While the specific synthesis of “N-(5-methylisoxazol-3-yl)-3-tosylpropanamide” isn’t available, related compounds such as N1, N3-bis (5-methylisoxazol-3-yl)malonamide have been synthesized and characterized . The synthesis of these related compounds often involves reactions with amide-containing compounds .

Scientific Research Applications

Chemical Synthesis and Pharmacological Activities

N-(5-methylisoxazol-3-yl)-3-tosylpropanamide is a compound of interest within various fields of chemical synthesis and pharmacology. Research has explored its synthesis, pharmacological effects, and potential applications in medicinal chemistry. Notably, studies have focused on its role in the development of amino acid antagonists at non-N-methyl-D-aspartic acid (NMDA) excitatory amino acid receptors, showcasing its relevance in neuroprotection and the modulation of excitatory neurotransmission.

Neuroprotection and Excitatory Amino Acid Receptor Antagonism : Research has utilized isoxazole amino acids, closely related to N-(5-methylisoxazol-3-yl)-3-tosylpropanamide, for developing novel excitatory amino acid (EAA) receptor antagonists. These compounds, such as AMOA and AMNH, have shown potential in neuroprotection and the selective antagonism of excitatory neurotransmission mediated by receptors like AMPA and kainate, without affecting NMDA receptor complex activities. This indicates a promising avenue for therapeutic interventions against excitotoxicity and neurodegenerative conditions (Krogsgaard‐Larsen et al., 1991).

Central Muscle Relaxant Properties : In the search for new centrally acting muscle relaxants, derivatives of 5-amino-3-phenylisoxazole, structurally related to N-(5-methylisoxazol-3-yl)-3-tosylpropanamide, were synthesized and evaluated. These studies uncovered compounds with muscle relaxant activity comparable to known muscle relaxants like tolperisone, highlighting their potential in developing treatments for muscle spasticity with minimal central nervous system depressant side effects (Tatee et al., 1986).

Biodegradation and Environmental Impact : Investigations into the biodegradation of sulfamethoxazole (SMX) identified that certain bacterial strains could completely degrade 3-amino-5-methylisoxazole, a structurally similar compound to N-(5-methylisoxazol-3-yl)-3-tosylpropanamide, within 120 hours. This research contributes to understanding the environmental impact and degradation pathways of sulfonamide antibiotics, with implications for bioremediation efforts of contaminated sites (Mulla et al., 2018).

Mechanism of Action

Target of Action

It’s known that the supramolecular architectures of amide-containing compounds like this one are highly dependent on the side-chain substituents .

Mode of Action

The mode of action of N-(5-methylisoxazol-3-yl)-3-tosylpropanamide involves interactions with its targets that lead to changes at the molecular level. The energy similarities between the interaction of the first sites NH amide ⋯O C amide and the symmetric sites NH amide ⋯N isox were found to contribute to their formation .

Biochemical Pathways

It’s known that variations in solvents, flexibility, and the presence/absence of amide–amide interactions can modulate the competition between amide-containing isoxazole compounds .

Result of Action

It’s known that the presence of dmso resulted in the formation of a form where the solvent molecule disrupted amide-amide interactions .

Action Environment

The action, efficacy, and stability of N-(5-methylisoxazol-3-yl)-3-tosylpropanamide can be influenced by environmental factors. For instance, the presence of DMSO resulted in the formation of a form where the solvent molecule disrupted amide-amide interactions .

properties

IUPAC Name |

N-(5-methyl-1,2-oxazol-3-yl)-3-(4-methylphenyl)sulfonylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O4S/c1-10-3-5-12(6-4-10)21(18,19)8-7-14(17)15-13-9-11(2)20-16-13/h3-6,9H,7-8H2,1-2H3,(H,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQZHNGUHYBIKHG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NOC(=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-Methoxyphenoxy)-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methylchromen-4-one](/img/structure/B2704294.png)

![N-[(4-fluorophenyl)methyl]-3-{4-[(4-fluorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide](/img/structure/B2704298.png)

![5-Oxa-2-azaspiro[3.4]octane-7-carboxylic acid hydrochloride](/img/structure/B2704299.png)

![Benzyl 2-(4,7,8-trimethyl-1,3-dioxo-6-propan-2-ylpurino[7,8-a]imidazol-2-yl)acetate](/img/structure/B2704301.png)

![1-(2,5-dimethoxyphenyl)-4-(1-(2-(2-methoxyphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2704305.png)

![3-{3-[4-(4-acetylphenyl)piperazino]-3-oxopropyl}-2,4(1H,3H)-quinazolinedione](/img/structure/B2704307.png)